molecular formula C7H9NO2S2 B2596295 N-(prop-2-en-1-yl)thiophene-2-sulfonamide CAS No. 140938-40-5

N-(prop-2-en-1-yl)thiophene-2-sulfonamide

Cat. No. B2596295
M. Wt: 203.27
InChI Key: AUHGVYZXVHHKGB-UHFFFAOYSA-N
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Description

“N-(prop-2-en-1-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C7H9NO2S2 and a molecular weight of 203.28 . It is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

N-(prop-2-en-1-yl)thiophene-2-sulfonamide derivatives have shown potential as inhibitors of carbonic anhydrase isoenzymes. Studies like the one by Alım, Köksal, and Karaman (2020) demonstrated the inhibitory effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. This suggests their potential therapeutic applications in diseases where modulation of carbonic anhydrase activity is beneficial (Alım, Köksal, & Karaman, 2020).

Molecular Properties and Chemical Interactions

Computational studies, like those conducted by Mubarik et al. (2021), on thiophene sulfonamide derivatives, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide, have been focused on understanding their structural, molecular orbitals, and optical properties. These studies are crucial for drug design, indicating how these compounds interact at the molecular level, which is essential for their effectiveness in therapeutic applications (Mubarik et al., 2021).

Synthesis and Preparation Techniques

Research by Cao et al. (2021) highlights the importance of developing efficient, environmentally friendly, and economic processes for the preparation of sulfonamides, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide. These methods are significant for pharmaceutical industry applications, particularly in drug design and discovery programs (Cao et al., 2021).

Antibacterial and Antitumor Activities

Compounds like N-(prop-2-en-1-yl)thiophene-2-sulfonamide have been studied for their potential antibacterial and antitumor activities. For instance, Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing promising results as antitumor and antibacterial agents. This indicates the potential of N-(prop-2-en-1-yl)thiophene-2-sulfonamide derivatives in medical applications beyond their established role as carbonic anhydrase inhibitors (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

Thiophene derivatives, including “N-(prop-2-en-1-yl)thiophene-2-sulfonamide”, continue to be of interest to scientists due to their potential biological activity . Future research may focus on exploring the biological effects of this compound and developing advanced compounds with a variety of biological effects.

properties

IUPAC Name

N-prop-2-enylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGVYZXVHHKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(prop-2-en-1-yl)thiophene-2-sulfonamide

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